Dipentyl propyl phosphate
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Overview
Description
Dipentyl propyl phosphate is an organophosphate compound characterized by the presence of two pentyl groups and one propyl group attached to a phosphate moiety. This compound is part of the broader class of organophosphates, which are widely used in various industrial and research applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipentyl propyl phosphate can be synthesized through the reaction of propyl phosphate with pentanol under controlled conditions. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures and pressures to increase the reaction rate. The product is then purified through distillation or other separation techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Dipentyl propyl phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The alkyl groups attached to the phosphate moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the alkyl groups under basic conditions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite or phosphine derivatives.
Substitution: Alkyl-substituted phosphates with various functional groups.
Scientific Research Applications
Dipentyl propyl phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized as a flame retardant, plasticizer, and additive in lubricants and hydraulic fluids.
Mechanism of Action
The mechanism of action of dipentyl propyl phosphate involves its interaction with various molecular targets, including enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular membranes, affecting their fluidity and permeability, which can lead to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Triphenyl phosphate: Another organophosphate used as a flame retardant and plasticizer.
Tris(1,3-dichloro-2-propyl) phosphate: Widely used as a flame retardant in consumer products.
Diethyl phthalate: Used as a plasticizer and solvent in various applications.
Uniqueness
Dipentyl propyl phosphate is unique due to its specific alkyl group configuration, which imparts distinct chemical and physical properties. Its combination of pentyl and propyl groups provides a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications in different fields.
Properties
CAS No. |
646450-37-5 |
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Molecular Formula |
C13H29O4P |
Molecular Weight |
280.34 g/mol |
IUPAC Name |
dipentyl propyl phosphate |
InChI |
InChI=1S/C13H29O4P/c1-4-7-9-12-16-18(14,15-11-6-3)17-13-10-8-5-2/h4-13H2,1-3H3 |
InChI Key |
JICUSNRHHHITHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOP(=O)(OCCC)OCCCCC |
Origin of Product |
United States |
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